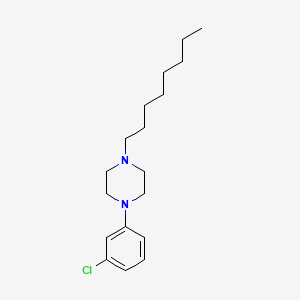![molecular formula C8H10ClN5O2 B14270190 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine CAS No. 131748-47-5](/img/structure/B14270190.png)
1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine is a chemical compound known for its significant applications in various fields, particularly in agriculture as an insecticide. This compound is a member of the neonicotinoid family, which is known for its effectiveness in pest control by targeting the nervous system of insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine typically involves the reaction of 6-chloropyridine-3-methanol with 2-methyl-3-nitroguanidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine undergoes various chemical reactions, including:
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: The major product is 1-[(6-aminopyridin-3-yl)methyl]-2-methyl-3-nitroguanidine.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Widely used in agriculture as an effective insecticide.
Wirkmechanismus
The compound exerts its effects by targeting the nicotinic acetylcholine receptors in the nervous system of insects. By binding to these receptors, it disrupts normal neural transmission, leading to paralysis and eventual death of the insect . This mechanism is similar to that of other neonicotinoids, making it highly effective in pest control.
Vergleich Mit ähnlichen Verbindungen
- Imidacloprid
- Thiacloprid
- Acetamiprid
Comparison: 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine is unique due to its specific structure, which provides a balance between potency and selectivity. Compared to imidacloprid and thiacloprid, it has a different substitution pattern on the pyridine ring, which can influence its binding affinity and effectiveness . Acetamiprid, on the other hand, has a different functional group, which affects its overall activity and degradation pathway .
Eigenschaften
CAS-Nummer |
131748-47-5 |
|---|---|
Molekularformel |
C8H10ClN5O2 |
Molekulargewicht |
243.65 g/mol |
IUPAC-Name |
1-[(6-chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine |
InChI |
InChI=1S/C8H10ClN5O2/c1-10-8(13-14(15)16)12-5-6-2-3-7(9)11-4-6/h2-4H,5H2,1H3,(H2,10,12,13) |
InChI-Schlüssel |
SWHRDLPFZQFSLS-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(NCC1=CN=C(C=C1)Cl)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
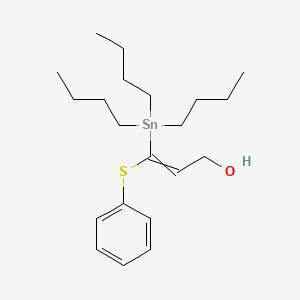
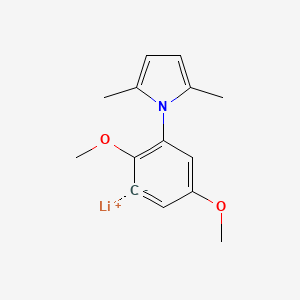
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
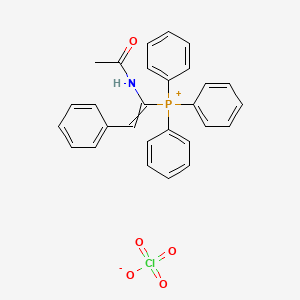
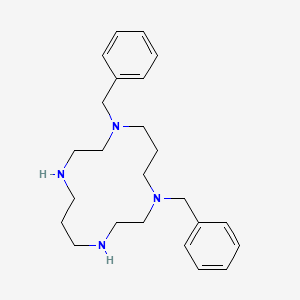

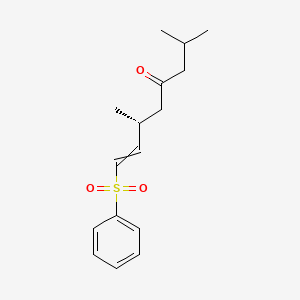
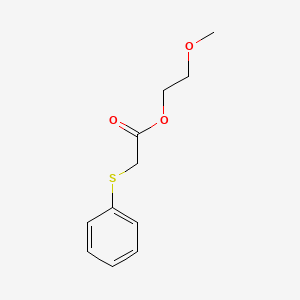

![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
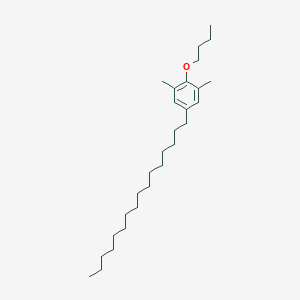
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
